molecular formula C19H19BrN4S B4548674 4-[(2-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

4-[(2-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4548674
M. Wt: 415.4 g/mol
InChI Key: HCCJFFGINWYZER-UHFFFAOYSA-N
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Description

4-[(2-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H19BrN4S and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.05138 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Applications

1,2,4-Triazole derivatives demonstrate a broad spectrum of biological activities, which makes them subjects of intense research interest. These compounds have been found to exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities among others. The high rates of biological activity of 1,2,4-triazole derivatives underscore their potential in developing new therapeutic agents and pharmaceutical applications. Significant effort has been dedicated to synthesizing biologically active derivatives among 1,2,4-triazoles, highlighting the importance of these compounds in modern organic synthesis and chemical modeling (Ohloblina, 2022).

Industrial and Agricultural Use

The industrial application of 3 and 4-substituted amino-1,2,4-triazoles includes the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These compounds are also utilized in producing analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, serving various sectors such as biotechnology, energy, and chemistry. This wide range of applications demonstrates the versatility of 1,2,4-triazole derivatives in both agricultural and medical products, highlighting their significance in fine organic synthesis industries (Nazarov et al., 2021).

Pharmaceutical Significance

1,2,4-Triazole derivatives play a crucial role in pharmaceutical research, with many studies focusing on their potential as therapeutic agents against various diseases. These compounds have been evaluated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, as well as their activity against neglected diseases. The ongoing research emphasizes the need for new, more efficient preparations of these triazoles that consider green chemistry, energy saving, and sustainability, aiming to address new diseases and the challenges posed by resistant bacteria and neglected diseases affecting humanity, especially in vulnerable populations (Ferreira et al., 2013).

Properties

IUPAC Name

4-[(2-bromophenyl)methylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4S/c1-19(2,3)15-10-8-13(9-11-15)17-22-23-18(25)24(17)21-12-14-6-4-5-7-16(14)20/h4-12H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCJFFGINWYZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-[(2-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.